1-(3,4-Dichloro-phenyl)-cyclopropanecarboxylic acid methyl ester
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Overview
Description
1-(3,4-Dichloro-phenyl)-cyclopropanecarboxylic acid methyl ester is a chemical compound with a cyclopropane ring attached to a 3,4-dichlorophenyl group and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichloro-phenyl)-cyclopropanecarboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and cyclopropanecarboxylic acid.
Cyclopropanation: The cyclopropanation reaction is carried out using a suitable reagent such as diazomethane or a similar carbene precursor to form the cyclopropane ring.
Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichloro-phenyl)-cyclopropanecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichloro-phenyl)-cyclopropanecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-cyclopropanecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichloro-phenyl)-cyclopropanecarboxylic acid: Similar structure but lacks the methyl ester group.
1-(3,4-Dichloro-phenyl)-cyclopropanecarboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
3,4-Dichlorophenylacetic acid: Contains the dichlorophenyl group but lacks the cyclopropane ring.
Uniqueness
1-(3,4-Dichloro-phenyl)-cyclopropanecarboxylic acid methyl ester is unique due to the presence of both the cyclopropane ring and the dichlorophenyl group, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-(3,4-dichlorophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-15-10(14)11(4-5-11)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZHYWIMIAFVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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